molecular formula C9H4ClF2NO2S B13340379 4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid

4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B13340379
M. Wt: 263.65 g/mol
InChI Key: MVLKRYIBWHZKSB-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a carboxylic acid group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-nitroaniline with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by cyclization to form the benzothiazole ring and subsequent carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: Another compound with a similar structure but different functional groups.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with structural similarities.

    4-Chloro-2-nitroaniline: A precursor in the synthesis of the target compound.

Uniqueness

4-Chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H4ClF2NO2S

Molecular Weight

263.65 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C9H4ClF2NO2S/c10-4-1-3(9(14)15)2-5-6(4)13-8(16-5)7(11)12/h1-2,7H,(H,14,15)

InChI Key

MVLKRYIBWHZKSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)C(F)F)Cl)C(=O)O

Origin of Product

United States

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